molecular formula C7H6BClO4 B1418660 2-Borono-4-chlorobenzoic acid CAS No. 874290-67-2

2-Borono-4-chlorobenzoic acid

Cat. No. B1418660
M. Wt: 200.38 g/mol
InChI Key: OTIPTCHUAWBCTA-UHFFFAOYSA-N
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Description

2-Borono-4-chlorobenzoic acid is a chemical compound with the CAS Number: 874290-67-2 . It has a molecular weight of 200.39 and its IUPAC name is 4-chloro-2-(dihydroxyboryl)benzoic acid . It is a solid substance .


Molecular Structure Analysis

The InChI code for 2-Borono-4-chlorobenzoic acid is 1S/C7H6BClO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H,10,11) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Borono-4-chlorobenzoic acid is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Catalysis and Reaction Enhancement

Boronic acids, including 2-borono-4-chlorobenzoic acid, are highly versatile in chemistry, playing significant roles in catalysis and reaction enhancement. They are known for their catalytic properties, aiding in organic reactions and molecular recognition (Hashimoto, Gálvez, & Maruoka, 2015). For instance, boronic acids are utilized in highly enantioselective Aza-Michael additions, contributing to the synthesis of densely functionalized cyclohexanes, which are important in various chemical syntheses.

Electrochemical Applications

2-Borono-4-chlorobenzoic acid is significant in electrochemical advanced oxidation processes. These processes are crucial for the oxidative degradation of organic compounds in aqueous media, with applications in environmental chemistry and wastewater treatment. The role of boron-doped electrodes in enhancing these oxidation processes is notable (M'hemdi et al., 2013).

Biomedical Applications

In the biomedical field, boronic acid polymers, including derivatives of 2-borono-4-chlorobenzoic acid, have shown promise in treatments for diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).

Sensing and Detection

The application of boronic acids in sensing biological active substances is crucial for disease prevention, diagnosis, and treatment. Boronic acids, including 2-borono-4-chlorobenzoic acid, can interact with diols to form cyclic structures used as fluorescent sensors for detecting carbohydrates, bioactive substances, and various ions (Huang et al., 2012).

Boronic Acid in Sensing Applications

Boronic acids are increasingly used in sensing due to their interactions with diols and strong Lewis bases, leading to applications in biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Photoelectrocatalysis

2-Borono-4-chlorobenzoic acid plays a role in enhancing the performance of photoelectrocatalysis, particularly in water treatment and environmental applications. The boron-doping of electrodes significantly improves the efficiency of organic compound degradation (Bessegato, Cardoso, & Zanoni, 2015).

Safety And Hazards

The safety information for 2-Borono-4-chlorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

2-borono-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIPTCHUAWBCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657456
Record name 2-Borono-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Borono-4-chlorobenzoic acid

CAS RN

874290-67-2
Record name 2-Borono-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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